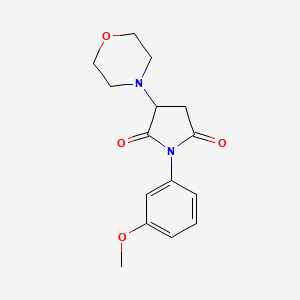

![molecular formula C18H14ClN3O3 B5170151 9-(3-chlorophenyl)-4-methyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5170151.png)

9-(3-chlorophenyl)-4-methyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “9-(3-chlorophenyl)-4-methyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione” is a complex organic molecule. It contains an isoquinoline moiety, which is a heterocyclic aromatic organic compound . Isoquinoline is a structural isomer of quinoline and is composed of a benzene ring fused to a pyridine ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Isoquinoline itself is a colorless hygroscopic liquid at temperatures above its melting point .Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of 9-(3-chlorophenyl)-4-methyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione, focusing on six unique fields:

Pharmaceutical Development

This compound has shown potential in pharmaceutical development, particularly as a lead compound for anticancer drugs . Its unique structure allows it to interact with various biological targets, potentially inhibiting cancer cell proliferation and inducing apoptosis . Researchers are exploring its efficacy against different cancer cell lines, aiming to develop new chemotherapeutic agents.

Neuroprotective Agents

Studies suggest that derivatives of this compound may serve as neuroprotective agents . They can potentially protect neurons from oxidative stress and neuroinflammation, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s . This makes it a promising candidate for developing treatments that can slow down or prevent the progression of these diseases.

Antimicrobial Activity

The compound exhibits significant antimicrobial properties , making it a candidate for developing new antibiotics . Its ability to disrupt bacterial cell walls and inhibit essential bacterial enzymes can help combat antibiotic-resistant strains, addressing a critical need in modern medicine.

Anti-inflammatory Applications

Research indicates that this compound can act as an anti-inflammatory agent . It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . This property is valuable for developing treatments for chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

Antioxidant Properties

The compound has demonstrated antioxidant properties , which can neutralize free radicals and reduce oxidative stress . This is particularly beneficial in preventing cellular damage and aging, and it can be used in developing supplements or medications aimed at enhancing overall health and longevity.

Enzyme Inhibition

This compound can act as an enzyme inhibitor , particularly targeting enzymes involved in metabolic pathways . By inhibiting specific enzymes, it can regulate metabolic processes, making it useful in treating metabolic disorders such as diabetes and obesity.

Mecanismo De Acción

Target of Action

The primary target of this compound is Tyrosyl-DNA phosphodiesterase 2 (TDP2) . TDP2 is a key enzyme that repairs DNA damages mediated by topoisomerase II (Top2), including double-strand breaks (DSBs) that are central to the anticancer mechanism of clinical Top2 poisons .

Mode of Action

The compound interacts with TDP2 and inhibits its function . This inhibition could sensitize cancer cells toward Top2 poisons by increasing the Top2 cleavage complex . This interaction and the resulting changes enhance the efficacy of Top2 poisons, which are widely used in cancer treatment .

Biochemical Pathways

The compound affects the DNA repair pathway mediated by TDP2 . By inhibiting TDP2, the compound prevents the repair of DNA damages caused by Top2, leading to an accumulation of DSBs . This accumulation of DSBs can lead to cell death, particularly in cancer cells that are more reliant on efficient DNA repair for survival .

Pharmacokinetics

Similar compounds such as quinoline and isoquinoline are known to be stable and weakly basic heterocycles . They can easily undergo quaternization and conversion to N-oxides , which may influence their bioavailability and distribution in the body.

Result of Action

The primary result of the compound’s action is the sensitization of cancer cells to Top2 poisons . By inhibiting TDP2 and preventing the repair of Top2-mediated DNA damages, the compound increases the cytotoxicity of Top2 poisons . This can lead to increased cell death in cancer cells, contributing to the overall anticancer effect .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the activity and stability of similar compounds .

Direcciones Futuras

Propiedades

IUPAC Name |

9-(3-chlorophenyl)-4-methyl-9,10-dihydro-8H-pyrimido[4,5-c]isoquinoline-1,3,7-trione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O3/c1-22-16-15(17(24)21-18(22)25)12-6-10(7-14(23)13(12)8-20-16)9-3-2-4-11(19)5-9/h2-5,8,10H,6-7H2,1H3,(H,21,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTAQGWFXIKYUBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=C3C(=C2C(=O)NC1=O)CC(CC3=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

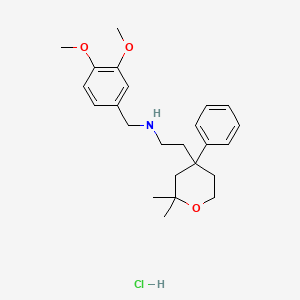

![1,5-dichloro-2-[4-(2-methoxyphenoxy)butoxy]-3-methylbenzene](/img/structure/B5170070.png)

![{4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone](/img/structure/B5170073.png)

![N-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5170080.png)

![1-benzyl-5-(2,3-dichlorophenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5170085.png)

![1-(2,5-dimethylphenyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5170090.png)

![11-methyl-4-[4-(trifluoromethyl)benzyl]-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5170100.png)

![3,4-difluoro-N-{[(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide](/img/structure/B5170101.png)

![4-hydroxy-2,3,6-trimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B5170105.png)

![4-{3-[1-(4,4,4-trifluorobutyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B5170108.png)

![N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,N-dimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5170126.png)

![2-[2-(4-methoxy-3-nitrophenyl)-2-oxoethoxy]-N-phenylbenzamide](/img/structure/B5170141.png)

![5-(4-bromophenyl)-1,3-dimethyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5170155.png)